Digalactosyl diglyceride
Description
Digalactosyl diglyceride (DGDG) is a galactolipid consisting of a glycerol backbone linked to two galactose molecules via α-(1→6) glycosidic bonds and two fatty acid chains. It is a critical structural component of chloroplast thylakoid membranes, constituting up to 30% of total membrane lipids in plants . DGDG plays roles in membrane stability, photosynthesis, and stress responses. Its biosynthesis involves galactosylation of monogalactosyl diglyceride (MGDG) using UDP-galactose, with enzyme activity peaking during active myelination in mammals and chloroplast development in plants .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[3-[3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropoxy]propoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O13/c19-7-9-11(21)13(23)15(25)17(30-9)28-5-1-3-27-4-2-6-29-18-16(26)14(24)12(22)10(8-20)31-18/h9-26H,1-8H2/t9-,10-,11+,12+,13+,14+,15-,16-,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROLUYNBHPUZQU-IIZJPUEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCOC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92457-02-8 | |
| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092457028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Digalactosyl diglyceride can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the enzymatic transfer of galactose from UDP-galactose to diacylglycerol, forming monogalactosyl diglyceride, which is then further galactosylated to produce this compound . Thin-layer chromatography is often used to isolate and purify the compound from plant lipid extracts .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources such as leaves or algae. The lipid extracts are subjected to chromatographic techniques to separate and purify the desired glycolipids .
Chemical Reactions Analysis
Types of Reactions
Digalactosyl diglyceride undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lipases can break down this compound into its constituent fatty acids and glycerol.
Oxidation: Oxidative conditions can lead to the formation of peroxides and other oxidative products.
Esterification: Esterification reactions can modify the fatty acid chains attached to the glycerol backbone.
Major Products Formed
The major products formed from these reactions include free fatty acids, glycerol, and various oxidized derivatives of the fatty acids .
Scientific Research Applications
Digalactosyl diglyceride has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid bilayers and membrane dynamics.
Biology: It plays a role in the study of photosynthesis and membrane protein interactions.
Mechanism of Action
Digalactosyl diglyceride exerts its effects primarily through its role in membrane structure and function. It interacts with various membrane proteins and contributes to the stability and fluidity of the lipid bilayer. In plants, it is essential for the proper functioning of photosynthetic complexes . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .
Comparison with Similar Compounds
Enzymatic Degradation
- Hydrolysis: MGDG is hydrolyzed by β-galactosidase to diacylglycerol, while DGDG requires α-galactosidase for conversion to MGDG.
- Tissue Activity : Guinea-pig pancreas exhibits the highest hydrolytic activity for both lipids, with DGDG hydrolysis rates 81-fold higher than MGDG after enzyme purification .
Functional Roles
- MGDG is predominant in chloroplast membranes, while DGDG stabilizes membrane curvature and interacts with photosynthetic complexes .
Comparison with Trigalactosyl Diglyceride (TGDG)
Structural and Antigenic Properties
- Structure: TGDG contains three galactose residues linked by α-(1→6) bonds.
Fatty Acid Profile :
Fatty Acid (%) MGDG DGDG TGDG 18-carbon 100 90 83 16-carbon 0 10 17 TGDG has higher palmitic acid (17%) compared to DGDG (10%) .
Comparison with Sulfolipids (e.g., Sulfoquinovosyl Diglyceride, SQDG)
Structural and Immunological Differences
Functional Roles
- SQDG is essential for phosphate-starved plants, while DGDG maintains membrane integrity under normal conditions .
Comparative Analysis Across Organisms
In Euglena gracilis
- Light-grown cells accumulate DGDG (11 µmol/g) and MGDG (27 µmol/g), with DGDG containing 16:2 fatty acids. Dark-grown cells retain trace DGDG but with higher monoenoic acids .
In Mycobacteria
In Mammalian Brain
- DGDG synthesis peaks during myelination (10–20 days postpartum in rats), with enzymatic hydrolysis suppressed in this period .
Key Data Tables
Table 1: Enzymatic Hydrolysis of DGDG and MGDG
| Parameter | DGDG | MGDG |
|---|---|---|
| Key Enzyme | α-Galactosidase | β-Galactosidase |
| Ca²+ Effect | Enhances activity | No effect |
| Hydrolysis Product | MGDG | Diacylglycerol + Galactose |
| Purified Activity* | 81-fold increase | 9-fold increase |
*After DEAE-cellulose chromatography .
Biological Activity
Digalactosyl diglyceride (DGDG) is a galactolipid primarily found in plant membranes, particularly in the chloroplasts of green plants. It plays a crucial role in various biological processes, including photosynthesis and membrane stability. This article explores the biological activity of DGDG, focusing on its physiological effects, potential health benefits, and applications in clinical and nutritional settings.
Chemical Structure and Properties
DGDG consists of two galactose sugar moieties linked to a glycerol backbone with two fatty acid chains. Its molecular formula is , with a molecular weight of approximately 640 g/mol. The fatty acid composition can vary, influencing its biological activity.
1. Role in Membrane Structure
DGDG is an essential component of thylakoid membranes in chloroplasts, contributing to the structural integrity and functionality of these membranes during photosynthesis. The presence of DGDG enhances the fluidity of the membrane, facilitating the movement of proteins and other molecules necessary for photosynthetic processes .
2. Antioxidant Properties
Recent studies indicate that DGDG exhibits antioxidant properties, which can protect cells from oxidative stress. This property is particularly relevant in skin health, where DGDG supplementation has been shown to improve skin hydration and reduce age-related symptoms .
3. Potential Health Benefits
- Skin Health : A clinical study demonstrated that oral supplementation with wheat polar lipid complex containing DGDG improved skin hydration and reduced wrinkles over 60 days .
- Hair Growth : Another study indicated that DGDG could reduce hair loss and promote hair regrowth in women experiencing acute hair loss .
Clinical Studies
A randomized controlled trial investigated the effects of DGDG on skin aging. Participants who received DGDG showed significant improvements in skin hydration and elasticity compared to those on placebo. The results were quantified using various dermatological assessments over a period of 60 days.
| Parameter | Placebo Group | DGDG Group |
|---|---|---|
| Skin Hydration (D60) | 41.29 ± 5.54 | 52.97 ± 5.11 |
| Wrinkledness Score | 1.77 ± 0.69 | 0.69 ± 0.28 |
Metabolic Studies
Research on the metabolism of DGDG in rat brains revealed that it could be hydrolyzed by specific enzymes, suggesting its involvement in lipid metabolism and signaling pathways . This hydrolysis may release fatty acids that play roles in various metabolic processes.
Case Study 1: Skin Hydration Improvement
A study published in Cosmetics assessed the impact of oral DGDG supplementation on skin parameters among middle-aged women. Results indicated a statistically significant improvement in skin hydration levels after two months of treatment .
Case Study 2: Hair Growth Stimulation
In another clinical trial focusing on hair loss, participants receiving DGDG showed a marked reduction in hair shedding and an increase in hair density compared to those receiving a placebo over a period of eight weeks .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
